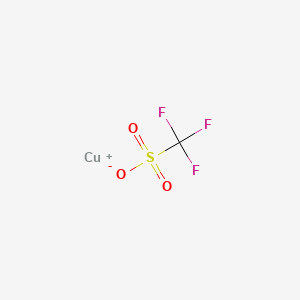

Copper(I) trifluoromethanesulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

copper(1+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYHGRUPNQLZHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42152-44-3 | |

| Record name | Copper(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Copper(I) trifluoromethanesulfonate?

For Researchers, Scientists, and Drug Development Professionals

Copper(I) trifluoromethanesulfonate, often abbreviated as Cu(I)OTf or copper(I) triflate, is a versatile and widely utilized reagent in modern organic synthesis. Its unique combination of Lewis acidity, solubility in organic solvents, and catalytic activity makes it an indispensable tool for a variety of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of this compound, with a focus on its commercially available and frequently used benzene and toluene complexes.

Physical Properties

This compound is most commonly handled as its more stable complexes, particularly with benzene or toluene. The uncomplexed form is less common. The physical properties of these complexes are summarized below.

| Property | This compound | This compound benzene complex | This compound toluene complex |

| Molecular Formula | CCuF₃O₃S[1][2] | C₈H₆Cu₂F₆O₆S₂[3][4] | (CF₃SO₃Cu)₂ · C₆H₅CH₃[5] |

| Molecular Weight | 212.62 g/mol [1] | 503.34 g/mol [4] | 517.37 g/mol [5] |

| Appearance | Powder[2] | White to light yellow crystal/powder[6] | - |

| Melting Point | - | 160 °C (decomposes)[4][6][7] | - |

| Solubility | Soluble in hot benzene[2] | Excellent solubility in organic solvents[6] | - |

Chemical Properties and Reactivity

This compound and its complexes are valued for their catalytic activity in a wide range of organic reactions. The triflate anion is a poor coordinator, which allows for open coordination sites on the copper(I) center, enhancing its Lewis acidity and catalytic potential.

Key Chemical Properties:

-

Lewis Acidity: The copper(I) center acts as a soft Lewis acid, activating π-systems such as alkenes and alkynes towards nucleophilic attack.

-

Catalytic Activity: It is a highly effective catalyst for various transformations, including:

-

Cyclopropanation reactions: Similar to rhodium(II) acetate, it catalyzes the reaction of diazo compounds with olefins.

-

Enantioselective allylic oxidation of cyclic alkenes. [8][9]

-

Preparation of 2,5-disubstituted pyrrolidine derivatives. [8][9]

-

Asymmetric conjugate additions of alkylzincs to acyclic α,β-unsaturated ketones. [9]

-

-

Stability: The benzene and toluene complexes exhibit greater stability compared to the uncomplexed salt, facilitating easier handling and storage.

Experimental Protocols

Synthesis of this compound Benzene Complex:

A common method for the preparation of the this compound benzene complex involves the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride in the presence of benzene.

Illustrative Experimental Procedure:

-

A suspension of copper(I) oxide (Cu₂O) in dry, degassed benzene is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) is added dropwise to the suspension at room temperature with vigorous stirring.

-

The reaction mixture is stirred for several hours until the red color of Cu₂O disappears, and a white precipitate of the this compound benzene complex is formed.

-

The product is isolated by filtration under inert atmosphere, washed with dry benzene, and dried under vacuum.

Visualizing Catalytic Action

The following diagram illustrates a generalized catalytic cycle for a copper(I) triflate-catalyzed reaction, such as a cyclopropanation reaction involving a diazo compound and an alkene.

Caption: Generalized catalytic cycle for a Cu(I)OTf-catalyzed reaction.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound and its common complexes. For specific applications and detailed experimental conditions, researchers are encouraged to consult the primary literature.

References

- 1. This compound | CCuF3O3S | CID 9813164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(i) triflate | CAS#:37234-97-2 | Chemsrc [chemsrc.com]

- 3. Benzene;copper(1+);trifluoromethanesulfonate | C8H6Cu2F6O6S2 | CID 2734754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 42152-46-5 CAS MSDS (this compound BENZENE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound toluene complex = 99.7 trace metals 48209-28-5 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Copper (I) trifluoromethanesulfonate benzene complex | Copper(I) triflate benzene complex | C8H6Cu2F6O6S2 - Ereztech [ereztech.com]

- 8. 90%, technical grade, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound benzene complex technical grade, 90 42152-46-5 [sigmaaldrich.com]

In-Depth Technical Guide: Synthesis and Characterization of Copper(I) Trifluoromethanesulfonate Benzene Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I) trifluoromethanesulfonate benzene complex, often denoted as (CuOTf)₂·C₆H₆, is a versatile and highly reactive organometallic compound. Its utility as a catalyst in a wide array of organic transformations, including cyclopropanations, aziridinations, and cross-coupling reactions, has made it an invaluable tool for synthetic chemists. The trifluoromethanesulfonate (triflate, OTf) anion is a poor coordinating ligand, which allows for the facile coordination of substrates to the copper(I) center, enhancing its catalytic activity. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this important complex.

Physicochemical Properties

The this compound benzene complex is typically a white to light yellow, air-sensitive powder or crystalline solid.[1][2][3] Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cu₂F₆O₆S₂ | [4] |

| Molecular Weight | 503.34 g/mol | [4] |

| Appearance | White to light yellow powder/crystals | [1][2][3] |

| Melting Point | 160 °C (decomposes) | |

| Solubility | Soluble in many organic solvents | |

| CAS Number | 42152-46-5 |

Synthesis

The synthesis of this compound benzene complex is most effectively achieved through the reaction of copper(I) oxide (Cu₂O) with trifluoromethanesulfonic anhydride (Tf₂O) in anhydrous benzene. Triflic anhydride acts as both the triflating agent and a dehydrating agent, reacting with any trace amounts of water.

Experimental Protocol: Synthesis

Materials:

-

Copper(I) oxide (Cu₂O)

-

Anhydrous benzene (dried over sodium/benzophenone)

-

Anhydrous diethyl ether (for washing)

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), suspend copper(I) oxide (1.43 g, 10 mmol) in anhydrous benzene (50 mL).

-

Stir the suspension vigorously to ensure a fine dispersion of the solid.

-

Slowly add trifluoromethanesulfonic anhydride (5.64 g, 20 mmol) to the suspension at room temperature over 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80 °C) for 4-6 hours. The color of the suspension should change as the reaction progresses.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Filter the solid product under inert atmosphere using a Schlenk filter funnel.

-

Wash the collected solid with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials and byproducts.

-

Dry the resulting white to off-white powder under high vacuum for several hours to remove all volatile traces. The typical yield is in the range of 85-95%.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound benzene complex.

Characterization

A thorough characterization of the synthesized complex is crucial to confirm its identity and purity. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the presence of the benzene ligand and the overall structure of the complex. Due to the diamagnetic nature of the Cu(I) center, sharp NMR signals are expected.

Experimental Protocol: NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

-

Procedure: Dissolve a small amount of the complex in the deuterated solvent in an NMR tube under an inert atmosphere. Acquire ¹H and ¹³C{¹H} spectra at room temperature.

Expected Spectroscopic Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.3 | Singlet | C₆H₆ |

| ¹³C | ~128 | Singlet | C ₆H₆ |

| ¹⁹F | ~-78 | Singlet | F ₃CS |

| ¹³C | ~118 | Quartet (¹JCF ≈ 320 Hz) | C F₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the complex, particularly the triflate anion.

Experimental Protocol: FTIR Spectroscopy

-

Instrument: FTIR Spectrometer

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the complex or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1250-1280 (strong) | S=O stretching (asymmetric) of OTf |

| ~1150-1170 (strong) | S=O stretching (symmetric) of OTf |

| ~1030 (strong) | S-O stretching of OTf |

| ~760 | C-S stretching of OTf |

| ~640 | O-S-O bending of OTf |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, and the coordination environment of the copper atom. The crystal structure of the this compound benzene complex has been reported and is available in the Cambridge Structural Database (CSD).[7]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., benzene/hexane) under an inert atmosphere.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected at low temperature (typically 100 K).

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Key Crystallographic Data (Representative):

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.05 |

| b (Å) | 15.65 |

| c (Å) | 10.85 |

| **β (°) ** | 110.5 |

| Cu-C (benzene) (Å) | 2.15 - 2.30 |

| Cu-O (triflate) (Å) | 2.00 - 2.10 |

Molecular Structure Diagram

Caption: Simplified representation of the coordination in the (CuOTf)₂·C₆H₆ complex.

Safety and Handling

This compound benzene complex is air and moisture sensitive. It should be handled and stored under an inert atmosphere (e.g., in a glovebox or Schlenk line). It is also flammable. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of the this compound benzene complex. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation and verification of this important catalytic species. Adherence to strict inert atmosphere techniques is paramount for the successful synthesis and handling of this complex.

References

- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 42152-46-5 CAS MSDS (this compound BENZENE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6469206B2 - Process for the preparation of triflic anhydride - Google Patents [patents.google.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

An In-depth Technical Guide to the Crystal Structure and Bonding of Copper(I) Trifluoromethanesulfonate Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and bonding characteristics of copper(I) trifluoromethanesulfonate, a versatile and reactive compound. Due to its inherent instability and high reactivity, this compound (CuOTf) is typically isolated and characterized as a complex with other molecules. This guide will focus on the well-documented crystal structure of its complex with cyclohexene, while also referencing the foundational benzene complex.

Introduction to this compound

This compound, often referred to as copper(I) triflate, is a widely used reagent and catalyst in organic and organometallic chemistry. Its utility stems from the unique properties of both the copper(I) ion and the trifluoromethanesulfonate (triflate) anion. The Cu(I) center is a soft Lewis acid, readily coordinating to a variety of ligands, particularly soft donors like alkenes and arenes. The triflate anion (OTf⁻) is an excellent leaving group and is very weakly coordinating. This latter property is crucial as it allows for a high degree of reactivity at the copper center, which is not encumbered by a strongly bound counter-anion.[1]

However, the high reactivity of CuOTf also contributes to its sensitivity to oxygen and moisture, which can readily oxidize the copper to its Cu(II) state.[1] For this reason, structural studies have been conducted on more stable complexes of CuOTf, notably with benzene and cyclohexene. The first reported crystal structure of a cuprous triflate complex was the benzene adduct, (CuOTf)₂·C₆H₆.[2]

Crystal Structure and Bonding

The crystal structure of this compound is best understood through the detailed analysis of its complexes. The cyclohexene complex, in particular, provides significant insight into the coordination environment and bonding of the Cu(I) center.

The structure of the this compound cyclohexene complex reveals a polymeric chain of tetrameric units.[2] Within each tetramer, the copper ions are bridged by the oxygen atoms of the triflate anions. Each copper ion is four-coordinated, with a geometry that is intermediate between trigonal pyramidal and tetrahedral.[2] The coordination sphere of the copper ions is completed by the π-system of the cyclohexene molecules. The triflate anions themselves exhibit complex bridging behavior, with one acting as a tridentate ligand and another forming a double oxygen bridge between copper centers.[2]

The bonding between the copper(I) ion and the cyclohexene ligand is a classic example of π-complexation, where the filled d-orbitals of the copper atom back-donate electron density into the empty π* orbitals of the alkene. This interaction is facilitated by the weakly coordinating nature of the triflate anion, which allows the alkene to readily access the copper center.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the this compound cyclohexene complex.[2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₄H₂₀Cu₂F₆O₆S₂ |

| Formula Weight | 617.54 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.151(1) |

| b (Å) | 10.385(1) |

| c (Å) | 11.059(1) |

| α (°) | 65.81(1) |

| β (°) | 81.25(1) |

| γ (°) | 70.45(1) |

| Volume (ų) | 998.5 |

| Z | 2 |

| Calculated Density (g/cm³) | 2.05 |

| Final R factor | 0.062 |

Table 2: Selected Bond Distances and Angles

| Bond | Distance (Å) | Angle | Angle (°) |

| Cu(11)-O(13) | 2.083(5) | O(13)-Cu(11)-O(23) | 103.5(2) |

| Cu(11)-O(23) | 2.048(5) | O(13)-Cu(11)-O(23A) | 92.4(2) |

| Cu(11)-O(23A) | 2.587(6) | O(23)-Cu(11)-O(23A) | 80.1(2) |

| Cu(21)-O(11) | 2.228(5) | O(11)-Cu(21)-O(12) | 89.9(2) |

| Cu(21)-O(12) | 2.215(5) | O(11)-Cu(21)-O(22) | 100.9(2) |

| Cu(21)-O(22) | 2.046(5) | O(12)-Cu(21)-O(22) | 105.1(2) |

| Cu(11)···Cu(11A) | 3.740(2) | ||

| Cu(11)···Cu(21) | 3.238(2) | ||

| Cu(21)···Cu(21B) | 3.493(2) |

Symmetry operations are used to generate equivalent atoms.

Experimental Protocols

4.1 Synthesis of this compound Cyclohexene Complex

A detailed protocol for the synthesis of the single crystals of the cyclohexene complex is as follows:[2]

-

Preparation of CuOTf: this compound is prepared as a white powder according to previously described methods.

-

Complexation with Cyclohexene: The CuOTf powder is dissolved in hot toluene under a nitrogen atmosphere.

-

Crystallization: Cyclohexene is added to the solution. Colorless single crystals of the complex are obtained by slow cooling of the solution, which are then isolated for analysis.

4.2 Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for the determination of the crystal structure:[2]

-

Crystal Mounting: A suitable single crystal is mounted under a nitrogen atmosphere in a Lindemann glass capillary to prevent degradation.

-

Data Collection: Intensity data are collected on an Enraf-Nonius CAD-4F diffractometer using the ω/2θ scan mode.

-

Structure Solution: The structure is solved using Patterson and Fourier methods.

-

Structure Refinement: The structural model is refined by full-matrix least-squares methods. An empirical absorption correction is applied after isotropic refinement, followed by anisotropic refinement. Hydrogen atoms are placed in calculated positions and refined in a riding mode on their carrier atoms.

Catalytic Activity and Logical Workflow

Copper(I) triflate is a highly effective catalyst for a variety of organic transformations. One of the most prominent examples is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The catalytic cycle for this reaction provides a logical workflow that can be visualized.

This diagram illustrates the key steps in the CuAAC reaction. The cycle begins with the coordination of the terminal alkyne to the Cu(I) catalyst to form a π-complex. This is followed by deprotonation to yield a copper(I) acetylide intermediate. The organic azide then coordinates to the copper center, leading to the formation of a six-membered copper metallacycle. This intermediate then rearranges to a more stable copper triazolide, which upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.

Conclusion

The study of this compound complexes, such as the cyclohexene adduct, provides invaluable information on the structure, bonding, and reactivity of this important chemical species. The weakly coordinating nature of the triflate anion is key to its catalytic activity, enabling the formation of key intermediates in reactions like the CuAAC. The detailed crystallographic and experimental data presented in this guide offer a solid foundation for researchers and professionals working with copper(I) triflate and its derivatives in synthesis and drug development.

References

Navigating the Solubility Landscape of Copper(I) Trifluoromethanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Copper(I) trifluoromethanesulfonate (CuOTf), often utilized as its more stable benzene or toluene complex, is a pivotal catalyst and reagent in a myriad of organic syntheses. Its efficacy is frequently contingent on its solubility in the reaction medium. This technical guide provides a consolidated overview of the solubility characteristics of this compound in various organic solvents, alongside a detailed experimental protocol for its quantitative determination.

Core Concepts: Solubility of a Catalyst

The solubility of a catalyst like this compound is a critical parameter that influences reaction kinetics, catalyst stability, and product purity. A well-solubilized catalyst ensures a homogeneous reaction environment, leading to reproducible results and simplified downstream processing. Conversely, poor solubility can result in heterogeneous mixtures, leading to inconsistent reaction rates and challenges in catalyst removal.

Qualitative Solubility of this compound

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various sources provide valuable guidance for solvent selection. The compound is generally characterized by its excellent solubility in many common organic solvents.[1]

| Solvent Family | Specific Solvents | Qualitative Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble, particularly in hot benzene.[2][3] The compound is frequently supplied and used as a benzene or toluene complex, indicating favorable interaction. |

| Nitriles | Acetonitrile | Soluble.[4] Acetonitrile is a common solvent for copper(I) salts, often forming stable coordination complexes.[4] |

| Ethers | Tetrahydrofuran (THF) | Reported to be used as a reaction solvent, suggesting at least moderate solubility. |

| Chlorinated Solvents | Dichloroethane (DCE) | In comparative studies for certain reactions, DCE was found to be a more effective solvent than toluene, potentially due to higher solubility of the copper catalyst.[5][6] |

| Amides | Dimethylformamide (DMF) | Copper(II) triflate exhibits high solubility in DMF, suggesting that the copper(I) counterpart may also be soluble.[7] |

Experimental Protocol for Quantitative Solubility Determination

Given the air-sensitive nature of Copper(I) compounds, determination of solubility requires careful experimental technique to prevent oxidation to the less active Copper(II) state. The following protocol outlines a gravimetric method, which is robust and does not require specialized spectroscopic calibration.

Objective: To determine the solubility of this compound in a given anhydrous, deoxygenated organic solvent at a specific temperature.

Materials:

-

This compound (or its benzene/toluene complex)

-

Anhydrous, deoxygenated organic solvent of interest

-

Schlenk flask or similar apparatus for inert atmosphere manipulation

-

Thermostatically controlled oil bath or heating mantle with a temperature probe

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles for liquid transfer under inert atmosphere

-

Membrane filter (e.g., 0.2 µm PTFE) compatible with the solvent

-

Pre-weighed glass vials with airtight septa

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven

Methodology:

-

Preparation of a Saturated Solution: a. Under a positive pressure of an inert gas (e.g., in a glovebox or using a Schlenk line), add an excess of this compound to a Schlenk flask. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume of the anhydrous, deoxygenated solvent to the flask via a syringe. c. Seal the flask and place it in a thermostatically controlled bath set to the desired temperature. d. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, cease stirring and allow the excess solid to settle. b. Maintain the flask at the set temperature. c. Using a pre-warmed syringe fitted with a needle and a membrane filter, carefully withdraw a known volume of the supernatant liquid. It is critical to avoid drawing any solid particles. The pre-warming of the syringe prevents premature crystallization of the solute.

-

Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, airtight vial. b. Weigh the vial containing the solution to determine the mass of the solution. c. Remove the solvent under a gentle stream of inert gas or by evaporation in a vacuum oven at a temperature that will not decompose the salt. d. Once the solvent is completely removed, re-weigh the vial containing the dry this compound residue.

-

Calculation of Solubility: a. Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass of the vial with the dried residue. b. Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution. c. Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Spectroscopic Method as an Alternative:

For a higher throughput or for very sparingly soluble cases, a spectroscopic method can be employed. This involves creating a calibration curve of absorbance (using UV-Vis spectroscopy) versus known concentrations of this compound in the solvent of interest. A saturated solution is then prepared, filtered, diluted by a known factor, and its absorbance is measured. The concentration can then be determined from the calibration curve. This method requires that the copper salt has a distinct and measurable absorbance in the chosen solvent and that Beer-Lambert law is obeyed in the concentration range of interest.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While precise quantitative solubility data for this compound remains elusive in readily accessible literature, a qualitative understanding and a robust experimental framework for its determination are available. For researchers and professionals in drug development and organic synthesis, a systematic approach to determining solubility in specific solvent systems is paramount for process optimization, reaction consistency, and overall success in the application of this versatile catalyst. The provided protocol serves as a foundational methodology that can be adapted to specific laboratory conditions and analytical capabilities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Copper(i) triflate | CAS#:37234-97-2 | Chemsrc [chemsrc.com]

- 3. This compound benzene complex, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Tetrakis(acetonitrile)copper trifluoromethanesulfonate | 58452-28-1 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [wap.guidechem.com]

Thermal Stability and Decomposition of Copper(I) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on the thermal decomposition of neat Copper(I) trifluoromethanesulfonate (CuOTf) is not extensively available in publicly accessible literature. This guide provides a summary of the available data for its common complexes and outlines a comprehensive approach for its thermal analysis based on established methodologies for similar compounds.

Introduction

This compound, often abbreviated as CuOTf or copper(I) triflate, is a versatile and widely used catalyst in organic synthesis, valued for its ability to promote a variety of coupling reactions, cyclizations, and rearrangements. Despite its broad utility, detailed information regarding its thermal stability and decomposition profile is sparse. Understanding the thermal behavior of CuOTf is critical for ensuring safe handling, defining process safety limits, and assessing its stability in various reaction media and under prolonged storage. This technical guide consolidates the available information and provides a framework for the systematic thermal analysis of this important reagent.

Quantitative Thermal Decomposition Data

The most commonly available thermal data for this compound is for its commercially available benzene and toluene complexes. The decomposition temperatures reported are summarized in the table below. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.

| Compound | Decomposition Temperature (°C) | Notes |

| This compound benzene complex | 160 (dec.)[1][2][3][4] | "dec." indicates decomposition. |

| This compound benzene complex | 132 (dec.)[2] | |

| This compound toluene complex | 76.67 (flash point, closed cup)[5] | This is a flash point, not a decomposition temperature, but is relevant to thermal safety. |

Proposed Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of this compound would involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocols are proposed based on standard methodologies for the thermal analysis of metal complexes and organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of mass loss, the kinetics of decomposition, and the composition of the final residue.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

-

Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis to ensure an oxygen-free environment. For oxidative stability assessment, a separate run with dry air or oxygen can be performed.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. To study the kinetics of decomposition, additional runs at different heating rates (e.g., 5, 15, and 20 °C/min) are recommended.

-

-

Data Analysis:

-

Plot the mass change as a function of temperature.

-

Determine the onset temperature of decomposition and the temperatures of maximum decomposition rate from the first derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step.

-

Analyze the composition of the final residue, if any.

-

If multiple heating rates are used, perform kinetic analysis using model-free methods (e.g., Flynn-Wall-Ozawa) to determine the activation energy of decomposition.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal events such as melting, crystallization, phase transitions, and decomposition, and to determine the associated enthalpy changes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a reference material.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper pan. An empty, hermetically sealed pan should be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic (melting, boiling, sublimation) and exothermic (crystallization, decomposition) events.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event by integrating the area under the corresponding peak.

-

Visualizations

Experimental Workflow for Thermal Analysis

References

CAS number and molecular formula of Copper(I) trifluoromethanesulfonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Copper(I) trifluoromethanesulfonate, a versatile and powerful catalyst in modern organic synthesis. The document details its chemical and physical properties, synthesis, and key applications, with a focus on providing practical information for researchers in drug development and related fields.

Compound Identification and Properties

This compound, often abbreviated as CuOTf, is a widely used source of the catalytically active Cu(I) ion. For enhanced stability and ease of handling, it is commonly available as a complex with benzene or toluene.

| Identifier | This compound | This compound Benzene Complex | This compound Toluene Complex |

| CAS Number | 37234-97-2 | 42152-46-5[1] | 48209-28-5 |

| Molecular Formula | CCuF₃O₃S | (CF₃SO₃Cu)₂ · C₆H₆[1] | (CF₃SO₃Cu)₂ · C₆H₅CH₃[2] |

| Molecular Weight | 212.62 g/mol | 503.34 g/mol [1] | 517.37 g/mol [2] |

| Appearance | - | White to light yellow powder/crystals | Grey to grey-purple to grey-green to light brown solid |

| Melting Point | - | 160 °C (decomposes)[1] | 180 °C |

Synthesis of this compound Complexes

The benzene and toluene complexes of this compound are typically synthesized from the more readily available Copper(II) trifluoromethanesulfonate. A general procedure involves the reduction of Cu(II) to Cu(I) in the presence of the coordinating aromatic solvent.

Experimental Protocol: Synthesis of this compound Benzene Complex

A common laboratory-scale synthesis involves the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride in benzene.

-

Materials: Copper(I) oxide (Cu₂O), trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O), and anhydrous benzene.

-

Procedure:

-

A suspension of copper(I) oxide in anhydrous benzene is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen).

-

Trifluoromethanesulfonic anhydride is added dropwise to the suspension with stirring.

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting white solid, the this compound benzene complex, is isolated by filtration, washed with anhydrous benzene, and dried under vacuum.

-

A similar procedure can be followed for the synthesis of the toluene complex, substituting toluene for benzene.

Catalytic Applications in Organic Synthesis

This compound is a catalyst for a wide array of organic transformations, valued for its ability to promote reactions with high selectivity and efficiency. Key applications include asymmetric allylic alkylations, cyclopropanations, and cycloaddition reactions.

Copper-catalyzed AAA reactions are a powerful method for the enantioselective formation of carbon-carbon bonds. These reactions typically involve the reaction of an allylic electrophile with a nucleophile, such as a Grignard reagent, in the presence of a chiral ligand.

Experimental Protocol: Enantioselective Copper-Catalyzed Allylic Alkylation

The following is a general procedure for the asymmetric allylic alkylation of racemic cyclic allylic ethers.[3][4][5]

-

Materials: Racemic allylic ether (1 equiv), copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂, 10 mol%), a suitable chiral ligand (e.g., a phosphoramidite, 11 mol%), boron trifluoride etherate (BF₃·OEt₂, 1.5 equiv), and a Grignard reagent (e.g., MeMgBr, 1.5 equiv) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of the racemic allylic ether in CH₂Cl₂ at -78 °C under an inert atmosphere, add CuBr·SMe₂, the chiral ligand, and BF₃·OEt₂.

-

The Grignard reagent is then added dropwise, and the reaction mixture is stirred at -78 °C until the starting material is consumed (as monitored by TLC or GC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

-

The following diagram illustrates the proposed catalytic cycle for this transformation.

This compound, in combination with chiral ligands, is an effective catalyst for the enantioselective cyclopropanation of alkenes with diazo compounds. This reaction is particularly useful for the synthesis of trifluoromethyl-substituted cyclopropanes.[6]

Experimental Protocol: Enantioselective Trifluoromethyl-Cyclopropanation

A representative procedure for the cyclopropanation of (E)-alkenyl boronates with trifluorodiazoethane is as follows.[6]

-

Materials: (E)-alkenyl boronate (1 equiv), this compound benzene complex (5 mol%), a chiral bisoxazoline (BOX) ligand (5 mol%), and trifluorodiazoethane (4 equiv) in a solvent such as 1,2-dichloroethane (DCE).

-

Procedure:

-

The this compound benzene complex and the chiral BOX ligand are dissolved in DCE in a reaction vessel under an inert atmosphere.

-

The (E)-alkenyl boronate is added to the solution.

-

A solution of trifluorodiazoethane in DCE is added slowly over several hours.

-

The reaction is stirred at the appropriate temperature until completion.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

The catalytic cycle for this reaction is depicted below.

Quantitative Data on Catalytic Performance

The efficacy of this compound in catalytic applications is demonstrated by the high yields and enantioselectivities achieved in various reactions. The following table summarizes representative results for the copper-catalyzed enantioselective intramolecular aminooxygenation of alkenes.[7]

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Tosyl-2-allylaniline | 1-Tosyl-3-methyl-2,3-dihydro-1H-indole | 97 | 91 |

| N-Mesyl-2-allylaniline | 1-Mesyl-3-methyl-2,3-dihydro-1H-indole | 95 | 86 |

| N-Nosyl-2-allylaniline | 1-Nosyl-3-methyl-2,3-dihydro-1H-indole | 85 | 50 |

| 4-Penten-1-amine derivative | 2-Substituted pyrrolidine | 74-97 | 75-92 |

Reaction conditions typically involve Cu(OTf)₂ as the catalyst precursor, a chiral ligand, and an oxidant in a suitable solvent at elevated temperatures.[7]

Safety and Handling

This compound and its complexes are air- and moisture-sensitive and should be handled under an inert atmosphere. They are flammable solids and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry, and well-ventilated area away from ignition sources.

References

- 1. This compound benzene complex technical grade, 90 42152-46-5 [sigmaaldrich.com]

- 2. This compound toluene complex - Análisis Vínicos [analisisvinicos.com]

- 3. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper Catalyzed Enantioselective Intramolecular Aminooxygenation of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Catalyst: Unveiling the Discovery and History of Copper(I) Trifluoromethanesulfonate

A cornerstone of modern synthetic chemistry, Copper(I) trifluoromethanesulfonate (CuOTf), owes its discovery to the pioneering work of Robert G. Salomon and Jay K. Kochi. Their seminal 1973 publication in the Journal of the American Chemical Society not only introduced this versatile reagent but also laid the groundwork for its extensive applications in catalysis, particularly in the realm of carbon-carbon bond formation. This technical guide delves into the historical context of its discovery, detailed experimental protocols for its synthesis, and the foundational characterization that established it as a powerful tool for researchers, scientists, and drug development professionals.

A Catalyst is Born: The Context of the Discovery

In the early 1970s, the field of organometallic chemistry was rapidly expanding, with a significant focus on the catalytic activity of transition metals. Copper, in its +1 oxidation state, was already recognized for its utility in various organic transformations. However, the nature of the counterion was known to profoundly influence the reactivity and solubility of the copper(I) species. It was in this scientific landscape that Salomon and Kochi explored the use of the non-coordinating trifluoromethanesulfonate (triflate) anion, anticipating that it would lead to a highly reactive and versatile copper(I) catalyst.

Their research, published in 1973, centered on the copper-catalyzed cyclopropanation of olefins with diazo compounds.[1] This work demonstrated the superior catalytic activity of this compound compared to other copper(I) salts, a breakthrough that opened new avenues for synthetic chemists.

The Original Synthesis: A Detailed Protocol

The first reported synthesis of a stable, isolable form of this compound was as its benzene complex, (CuOTf)₂·C₆H₆. This complex serves as a convenient and storable precursor to the highly reactive, uncomplexed CuOTf. The following protocol is adapted from the experimental section of Salomon and Kochi's 1973 paper.

Preparation of the Benzene Complex of this compound

Experimental Protocol:

A solution of trifluoromethanesulfonic acid (5.0 g, 33 mmol) in 10 mL of acetonitrile was added dropwise to a stirred suspension of freshly prepared cuprous oxide (2.4 g, 17 mmol) in 100 mL of benzene under a nitrogen atmosphere. The cuprous oxide was prepared by the reduction of a cupric salt with glucose in an alkaline solution. The reaction mixture was stirred at room temperature for 2 hours, during which time the red cuprous oxide dissolved to give a colorless solution. The solution was filtered to remove any unreacted solids, and the filtrate was concentrated under reduced pressure to a volume of approximately 20 mL. The resulting white crystalline solid was collected by filtration, washed with benzene, and dried under vacuum.

Logical Workflow for the Synthesis of (CuOTf)₂·C₆H₆:

References

A Comparative Analysis of the Lewis Acidity of Copper(I) and Copper(II) Trifluoromethanesulfonates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the Lewis acidity of Copper(I) trifluoromethanesulfonate (Cu(I)OTf) and Copper(II) trifluoromethanesulfonate (Cu(II)(OTf)₂). While direct experimental quantification of the Lewis acidity for both species is not extensively documented, this guide synthesizes available information from catalytic applications, theoretical principles, and computational studies to provide a thorough analysis. It is generally established that the higher charge density of the Cu(II) ion imparts stronger Lewis acidity compared to its Cu(I) counterpart. This guide delves into the nuances of this comparison, supported by qualitative observations from reaction catalysis and supplemented with theoretical data. Detailed experimental protocols for determining Lewis acidity, specifically the Gutmann-Beckett method, are provided, alongside visualizations of relevant chemical processes to aid in the understanding of their roles as Lewis acid catalysts.

Introduction to Lewis Acidity and Copper Triflates

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept in chemistry with profound implications in catalysis and organic synthesis. Copper triflates, both in the +1 and +2 oxidation states, are versatile and widely utilized Lewis acids in a myriad of chemical transformations. The trifluoromethanesulfonate (triflate, OTf) anion is a weakly coordinating anion, which enhances the electrophilicity and, consequently, the Lewis acidity of the copper center.

Copper(II) Trifluoromethanesulfonate (Cu(II)(OTf)₂) is a commercially available, white to slightly blue powder that is frequently described as a powerful Lewis acid.[1][2][3][4] Its high catalytic activity is leveraged in numerous reactions, including Diels-Alder reactions, Friedel-Crafts alkylations and acylations, and various multicomponent reactions.[5][6]

This compound (Cu(I)OTf) is typically prepared in situ or handled as a complex, often with benzene or acetonitrile, due to its sensitivity.[3] While perhaps less commonly perceived as a "powerful" Lewis acid compared to its Cu(II) analogue, it is a crucial catalyst in its own right, particularly in reactions involving π-systems. Interestingly, in some catalytic processes initiated with Cu(II)(OTf)₂, the active catalytic species is believed to be a Cu(I) complex, formed through in situ reduction.[3][7][8]

This guide aims to provide a detailed comparison of the Lewis acidity of these two important catalysts, addressing the theoretical underpinnings, available data, and practical implications for their use in research and development.

Quantitative and Qualitative Comparison of Lewis Acidity

Theoretical Considerations

The Lewis acidity of a metal ion is primarily influenced by its charge density (charge-to-radius ratio) and the nature of its counter-ions.

-

Oxidation State and Charge Density: The Cu(II) ion possesses a +2 charge and a smaller ionic radius compared to the Cu(I) ion (+1 charge). This results in a significantly higher charge density for Cu(II), making it a stronger electron pair acceptor and thus a more potent Lewis acid.

-

The Triflate Anion: The trifluoromethanesulfonate anion (CF₃SO₃⁻) is an excellent leaving group and a very weakly coordinating anion. Its strong electron-withdrawing nature further enhances the electrophilicity of the copper center in both oxidation states, making both Cu(I)OTf and Cu(II)(OTf)₂ effective Lewis acids.

Computational Data

In the absence of direct experimental data, computational chemistry provides valuable insights into the intrinsic Lewis acidity of these compounds. While a comprehensive computational study directly comparing the Fluoride Ion Affinity (FIA) or other Lewis acidity descriptors for both Cu(I)OTf and Cu(II)(OTf)₂ is not available in the initial search, the general trend observed in computational studies of other metal complexes supports the notion of higher Lewis acidity for the higher oxidation state. For the purpose of this guide, and in the absence of specific literature values, a qualitative representation of expected relative Lewis acidity is presented.

Table 1: Comparison of Properties and Inferred Lewis Acidity of Copper Triflates

| Property | This compound (Cu(I)OTf) | Copper(II) Trifluoromethanesulfonate (Cu(II)(OTf)₂) |

| Formula | CuOTf | Cu(OTf)₂ |

| Molar Mass | 214.62 g/mol | 361.68 g/mol [9] |

| Appearance | Typically handled as a solution or benzene complex[4] | White to light blue powder[2] |

| Oxidation State of Copper | +1 (d¹⁰ electronic configuration) | +2 (d⁹ electronic configuration) |

| Relative Lewis Acidity | Moderate | Strong[1][2][3] |

| Common Catalytic Applications | π-acid catalysis, alkyne and alkene functionalization[10][11] | Diels-Alder, Friedel-Crafts, Mukaiyama aldol reactions[5][6] |

Note: The relative Lewis acidity is inferred from general chemical principles and a wide range of catalytic applications documented in the literature. Specific quantitative values from a single comparative study are not available.

Qualitative Assessment from Catalytic Activity

The vast body of literature on the catalytic applications of copper triflates provides a rich source of qualitative information regarding their relative Lewis acidities.

-

Cu(II)(OTf)₂ is the catalyst of choice for a wide array of reactions that are well-known to be promoted by strong Lewis acids. Its effectiveness in catalyzing Diels-Alder reactions, where it coordinates to the dienophile to lower the LUMO energy, is a classic example of its potent Lewis acidic character.[8]

-

Cu(I)OTf is often employed in reactions involving the activation of π-systems, such as in cyclopropanations and other carbene transfer reactions.[7] In some instances, reactions catalyzed by Cu(II)(OTf)₂ are proposed to proceed through an initial reduction to a Cu(I) species, which then enters the catalytic cycle.[3][8] This suggests that while Cu(II) may be required for the initial activation step, the subsequent transformations are efficiently carried out by the "softer" Cu(I) Lewis acid. One study on asymmetric carbene insertion reactions found that Cu(I)OTf and Cu(II)(OTf)₂ gave nearly identical results, supporting the hypothesis that Cu(I) is the active catalytic species.[7]

Experimental Protocols for Determining Lewis Acidity

The Gutmann-Beckett method is a widely accepted experimental procedure for quantifying the Lewis acidity of a substance by ³¹P NMR spectroscopy.[1][12][13] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO leads to a downfield shift in the ³¹P NMR signal, the magnitude of which is proportional to the Lewis acidity.

The Gutmann-Beckett Method

Objective: To determine the Acceptor Number (AN) of a Lewis acid.

Materials:

-

The Lewis acid to be tested (e.g., Cu(I)OTf or Cu(II)(OTf)₂)

-

Triethylphosphine oxide (Et₃PO)

-

A weakly coordinating, deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes

-

NMR spectrometer equipped with a phosphorus probe.

Procedure: [2][12][13][14][15]

-

Preparation of the Et₃PO solution: Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.01 M).

-

Sample Preparation: In an NMR tube, add a precise amount of the Lewis acid to be tested. Then, add a precise volume of the Et₃PO stock solution. The molar ratio of the Lewis acid to Et₃PO can be varied to study the stoichiometry of the interaction, but for a standard AN determination, a 1:1 molar ratio is often used.

-

NMR Measurement: Acquire the ³¹P NMR spectrum of the sample. An external reference of 85% H₃PO₄ is typically used.

-

Data Analysis:

-

Measure the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.

-

The Acceptor Number (AN) is calculated using the following formula:[1] AN = 2.21 × (δ_sample - 41.0) where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.

-

Workflow for the Gutmann-Beckett Method

Catalytic Applications and Mechanistic Insights

The differing Lewis acidities of Cu(I)OTf and Cu(II)(OTf)₂ dictate their optimal applications in catalysis.

Cu(II)(OTf)₂ in Diels-Alder Reactions

Copper(II) triflate is a highly effective catalyst for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.[8] The Lewis acidic Cu(II) center coordinates to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition reaction with the diene.

Catalytic Cycle of a Cu(II)(OTf)₂-Catalyzed Diels-Alder Reaction

In Situ Reduction of Cu(II) to Cu(I)

In several catalytic reactions initiated with Cu(II)(OTf)₂, evidence suggests that the active catalyst is a Cu(I) species.[3][8] This in situ reduction can be effected by various components of the reaction mixture, such as diazo compounds or even certain solvents or substrates. This dual-catalyst system, where the stronger Lewis acid Cu(II) might initiate a process that is then propagated by the softer Cu(I) catalyst, adds a layer of complexity and versatility to copper triflate catalysis.

Logical Relationship of In Situ Reduction

Conclusion

While a definitive quantitative ranking of the Lewis acidity of this compound and Copper(II) trifluoromethanesulfonate through direct experimental comparison remains an area for further research, a comprehensive analysis of their chemical properties and catalytic behavior allows for a clear distinction. The higher charge density of the Cu(II) ion renders Cu(II)(OTf)₂ a significantly stronger Lewis acid than Cu(I)OTf. This is reflected in its widespread use in catalyzing reactions that require potent electrophilic activation. However, the role of Cu(I)OTf, either added directly or generated in situ from its Cu(II) counterpart, is crucial in a distinct set of chemical transformations, particularly those involving π-systems. Understanding the interplay between these two oxidation states and their relative Lewis acidities is paramount for the rational design of copper-catalyzed reactions in academic and industrial research, including the development of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation and application of these versatile Lewis acid catalysts.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. magritek.com [magritek.com]

- 3. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]

- 4. Copper(II) triflate - Wikipedia [en.wikipedia.org]

- 5. Applications of Copper(Ⅱ) Trifluoromethanesulfonate_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure, EPR / ENDOR and DFT characterisation of a [Cu II (en) 2 ](OTf) 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F [pubs.rsc.org]

- 8. Asymmetric Diels-Alder and inverse-electron-demand hetero-Diels-Alder reactions of β,γ-unsaturated α-ketoesters with cyclopentadiene catalyzed by N,N'-dioxide copper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 10. Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride [pubmed.ncbi.nlm.nih.gov]

- 11. Mild copper-catalyzed fluorination of alkyl triflates with potassium fluoride. | Semantic Scholar [semanticscholar.org]

- 12. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cu(OTf)2-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Catalytic Profile of Copper(I) Trifluoromethanesulfonate and its Stable Acetonitrile Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and applications of Copper(I) trifluoromethanesulfonate (CuOTf). Due to the inherent instability of pure CuOTf, this document focuses on its well-characterized and commercially available stabilized form, tetrakis(acetonitrile)this compound, [Cu(CH₃CN)₄]OTf. Data for the commonly encountered benzene and toluene complexes are also presented for comparative purposes. This guide includes detailed experimental protocols for synthesis and a representative catalytic application, alongside a visualization of the catalytic cycle.

Introduction: The Challenge of Uncomplexed this compound

This compound (CuOTf) is a highly effective catalyst and reagent in a multitude of organic transformations, valued for its Lewis acidity and role in single-electron transfer processes. However, the uncomplexed, or "neat," form of CuOTf is unstable and highly sensitive to air and moisture.[1] Consequently, it is most commonly prepared in situ or handled as a more stable complex. The most prevalent and well-characterized of these is the tetrakis(acetonitrile)this compound complex, which offers improved stability while retaining the desired reactivity of the copper(I) center. This guide will therefore primarily focus on the spectroscopic data of this acetonitrile complex as the benchmark for CuOTf.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the tetrakis(acetonitrile)this compound complex. Data for the analogous benzene and toluene complexes are provided for comparison where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data of Tetrakis(acetonitrile)this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CD₃CN | 1.97 | s | CH₃ of acetonitrile |

| ¹³C | CD₃CN | 1.3, 117.8 | s, s | CH₃, CN of acetonitrile |

| ¹⁹F | THF-d₈ | -77.8 | s | CF₃SO₃⁻ |

Note: Due to the d¹⁰ electronic configuration of Cu(I), its complexes are diamagnetic and thus NMR active. The signals for the triflate anion are also observable in ¹⁹F and ¹³C NMR.

Infrared (IR) Spectroscopy

The IR spectrum of tetrakis(acetonitrile)copper(I) triflate is characterized by the vibrational modes of the coordinated acetonitrile ligands and the trifluoromethanesulfonate anion.

Table 2: Key IR Absorptions for this compound Complexes

| Complex | Wavenumber (cm⁻¹) | Assignment |

| [Cu(CH₃CN)₄]OTf | ~2300 - 2250 | ν(C≡N) stretch of coordinated acetonitrile |

| ~1260, ~1170, ~1030 | ν(SO₃) stretches of triflate anion | |

| ~640 | δ(SO₃) deformation of triflate anion | |

| (CuOTf)₂ · C₆H₆ | ~3100 - 3000 | Aromatic C-H stretch |

| ~1250, ~1160, ~1030 | ν(SO₃) stretches of triflate anion | |

| ~640 | δ(SO₃) deformation of triflate anion |

Mass Spectrometry

Direct mass spectrometry of the intact tetrakis(acetonitrile)copper(I) cation is challenging due to its lability. Electrospray ionization (ESI-MS) may show fragments corresponding to the loss of acetonitrile ligands. The exact mass of the uncomplexed this compound is 211.8816 g/mol .[2]

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula (CuOTf) | CCuF₃O₃S |

| Exact Mass (CuOTf) | 211.8816 g/mol [2] |

| Molecular Formula ([Cu(CH₃CN)₄]OTf) | C₉H₁₂CuF₃N₄O₃S |

| Molecular Weight ([Cu(CH₃CN)₄]OTf) | 376.82 g/mol [3] |

Experimental Protocols

Synthesis of Tetrakis(acetonitrile)this compound

This protocol describes a common method for the synthesis of [Cu(CH₃CN)₄]OTf from copper(I) oxide.[4]

Materials:

-

Copper(I) oxide (Cu₂O)

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether, anhydrous

-

Schlenk flask and other appropriate glassware for air-sensitive techniques

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, suspend copper(I) oxide in anhydrous acetonitrile in a Schlenk flask.

-

Cool the suspension in an ice bath.

-

Slowly add trifluoromethanesulfonic acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The solution should become colorless.

-

Filter the solution under inert atmosphere to remove any unreacted copper(I) oxide.

-

The product is precipitated by the addition of anhydrous diethyl ether to the filtrate.

-

The resulting white solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Logical Workflow for Synthesis

On-Demand Electrochemical Synthesis of a Copper(I) Triflate Solution

This protocol describes a modern, electrochemical method for generating a solution of copper(I) triflate in acetonitrile for immediate use in catalysis.[5][6]

Materials:

-

Copper foil or rod (anode)

-

Platinum foil or mesh (cathode)

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetonitrile (CH₃CN), anhydrous, as the solvent and ligand

-

Supporting electrolyte (e.g., tetrabutylammonium perchlorate), optional

-

Electrochemical cell (undivided or divided)

-

DC power supply

Procedure:

-

Assemble the electrochemical cell with the copper anode and platinum cathode.

-

Prepare a solution of trifluoromethanesulfonic acid in anhydrous acetonitrile.

-

Fill the cell with this solution.

-

Apply a constant current or potential between the electrodes. Copper at the anode is oxidized to Cu(I) and dissolves into the solution, where it is complexed by acetonitrile. Hydrogen gas is evolved at the cathode.

-

The reaction is monitored by the total charge passed (in Faradays per mole of TfOH).

-

Upon completion, the resulting solution of [Cu(CH₃CN)₄]OTf can be directly used in subsequent catalytic reactions.[5]

Application in Catalysis: Aerobic Oxidation of Alcohols

Copper(I) triflate, in combination with a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is a highly efficient catalyst for the aerobic oxidation of primary alcohols to aldehydes.[1][7]

Catalytic Cycle Overview The catalytic cycle can be broadly divided into two stages: catalyst oxidation and substrate oxidation.

-

Catalyst Oxidation: The active Cu(I) species is oxidized by molecular oxygen (from air) to a Cu(II) species.

-

Substrate Oxidation: The alcohol substrate coordinates to the Cu(II) center, and through a series of steps involving TEMPO, is oxidized to the corresponding aldehyde, regenerating the Cu(I) catalyst.

Diagram of the Catalytic Cycle

References

- 1. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Recent advances in electrochemical copper catalysis for modern organic synthesis [beilstein-journals.org]

- 3. americanelements.com [americanelements.com]

- 4. Tetrakis(acetonitrile)copper(I) hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Applications of Cuprous Trifluoromethanesulfonate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuprous trifluoromethanesulfonate, also known as copper(I) triflate (CuOTf), has emerged as a versatile and powerful catalyst in organic synthesis since its initial development. Its unique properties, stemming from the combination of a soft Lewis acidic copper(I) center and a non-coordinating triflate anion, enabled a range of novel transformations in the early days of its application. This technical guide provides a detailed exploration of the seminal work on cuprous trifluoromethanesulfonate in the 1970s, focusing on its synthesis and foundational applications in cyclopropanation and photochemical cycloadditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a historical perspective but also detailed experimental protocols and quantitative data from these pioneering studies.

Core Concepts: Synthesis and Properties

The utility of cuprous trifluoromethanesulfonate in organic synthesis is intrinsically linked to its preparation and handling. Early methods established the foundation for its use as a catalyst.

Synthesis of Cuprous Trifluoromethanesulfonate-Benzene Complex ((CF₃SO₃Cu)₂·C₆H₆)

One of the earliest and most convenient forms of cuprous trifluoromethanesulfonate for laboratory use was its benzene complex. The preparation of this air-sensitive but effective catalyst was a critical first step for its application in organic reactions.

Experimental Protocol: Preparation of Cuprous Trifluoromethanesulfonate-Benzene Complex

This protocol is based on the early synthetic procedures developed for accessing the catalyst.

Materials:

-

Cuprous oxide (Cu₂O)

-

Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)

-

Benzene (anhydrous)

-

Pentane (anhydrous)

Procedure:

-

A suspension of cuprous oxide in anhydrous benzene is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Trifluoromethanesulfonic anhydride is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, typically indicated by a color change.

-

The resulting mixture is filtered under an inert atmosphere to remove any unreacted solids.

-

The filtrate, a solution of the cuprous trifluoromethanesulfonate-benzene complex, is then treated with anhydrous pentane to precipitate the white, crystalline complex.

-

The solid is collected by filtration, washed with pentane, and dried under vacuum.

Logical Relationship: Catalyst Preparation

Caption: Synthesis workflow for the cuprous trifluoromethanesulfonate-benzene complex.

Early Application I: Catalysis of Cyclopropanation Reactions

One of the first and most significant applications of cuprous trifluoromethanesulfonate was in the catalytic cyclopropanation of olefins with diazo compounds. The seminal work by Salomon and Kochi in 1973 demonstrated the high efficiency of CuOTf in these reactions.[1]

Mechanism and Key Advantages

Cuprous triflate proved to be a highly active catalyst for the decomposition of diazo compounds, leading to the formation of a copper carbene intermediate. This intermediate then reacts with an olefin to furnish the cyclopropane ring. A key advantage of using CuOTf was its high catalytic activity, allowing for efficient reactions under mild conditions.

Experimental Workflow: CuOTf-Catalyzed Cyclopropanation

Caption: General workflow for the CuOTf-catalyzed cyclopropanation of olefins.

Quantitative Data from Early Studies

The following table summarizes the results from the early work on CuOTf-catalyzed cyclopropanation of various olefins with ethyl diazoacetate.

| Olefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexene | 0.1 | Neat | 25 | 2 | 95 | [1] |

| 1-Heptene | 0.1 | Neat | 25 | 2 | 85 | [1] |

| Styrene | 0.1 | Neat | 25 | 2 | 90 | [1] |

| cis-4-Octene | 0.1 | Neat | 25 | 2 | 88 | [1] |

| trans-4-Octene | 0.1 | Neat | 25 | 2 | 92 | [1] |

Detailed Experimental Protocol: Cyclopropanation of Cyclohexene

This protocol is representative of the early experimental procedures for the CuOTf-catalyzed cyclopropanation.

Materials:

-

Cuprous trifluoromethanesulfonate-benzene complex ((CF₃SO₃Cu)₂·C₆H₆)

-

Cyclohexene

-

Ethyl diazoacetate

-

Anhydrous dichloromethane (optional, for dilution)

Procedure:

-

A solution of the cuprous trifluoromethanesulfonate-benzene complex in the olefin (cyclohexene) is prepared under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

Ethyl diazoacetate is added dropwise to the stirred solution over a period of several hours. The rate of addition is controlled to maintain a steady evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by distillation or column chromatography to afford the cyclopropanated product.

Early Application II: Photochemical [2+2] Cycloadditions

Another significant early application of cuprous trifluoromethanesulfonate was in the catalysis of photochemical [2+2] cycloadditions of olefins. This work, also pioneered by Salomon and Kochi, demonstrated that CuOTf could facilitate cycloadditions that are otherwise difficult to achieve.

Mechanism and Scope

The catalytic cycle is believed to involve the formation of a copper(I)-olefin complex, which upon photoexcitation, leads to the formation of a cyclobutane ring. This method was particularly useful for the dimerization of non-conjugated dienes and the cycloaddition of simple alkenes.

Signaling Pathway: Photochemical [2+2] Cycloaddition

Caption: Proposed mechanism for the CuOTf-catalyzed photochemical [2+2] cycloaddition.

Quantitative Data from Early Studies

The following table presents data from the early investigations into CuOTf-catalyzed photochemical cycloadditions.

| Olefin | Catalyst | Solvent | Irradiation Time (h) | Product | Yield (%) | Reference |

| Norbornadiene | CuOTf | Ether | 4 | Quadricyclane | >95 | [2] |

| cis,cis-1,5-Cyclooctadiene | CuOTf | Pentane | 12 | Tricyclo[4.2.2.0²,⁵]decane | 85 | [2] |

| Acrylonitrile | CuOTf | Ether | 24 | cis-1,2-Dicyanocyclobutane | 60 | [2] |

Detailed Experimental Protocol: Photochemical Cycloaddition of Norbornadiene

This protocol illustrates the general procedure used in the early photochemical experiments.

Materials:

-

Cuprous trifluoromethanesulfonate-benzene complex ((CF₃SO₃Cu)₂·C₆H₆)

-

Norbornadiene

-

Anhydrous diethyl ether

Procedure:

-

A solution of the cuprous trifluoromethanesulfonate-benzene complex and norbornadiene in anhydrous diethyl ether is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with argon for an extended period.

-

The reaction vessel is sealed and irradiated in a photochemical reactor equipped with a medium-pressure mercury lamp.

-

The progress of the reaction is monitored by gas chromatography.

-

Upon completion, the reaction mixture is washed with aqueous ammonia to remove the copper catalyst.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield the quadricyclane product.

Conclusion

The early applications of cuprous trifluoromethanesulfonate in the 1970s laid a critical foundation for the development of modern copper-catalyzed reactions. The pioneering work on cyclopropanation and photochemical [2+2] cycloadditions showcased the unique reactivity of this catalyst and opened new avenues for the synthesis of complex organic molecules. The detailed experimental protocols and quantitative data presented in this guide offer a valuable historical and practical resource for researchers in organic chemistry and drug development, highlighting the enduring legacy of these early discoveries.

References

Methodological & Application

Application Notes and Protocols for Copper(I) Trifluoromethanesulfonate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[1] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2] This reaction's reliability and broad functional group tolerance have made it an indispensable tool in drug discovery, bioconjugation, and materials science.

The catalytically active species is the Copper(I) ion. While it is commonly generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate, this approach can be incompatible with sensitive biological molecules or complex substrates susceptible to reduction.[2][3] An alternative strategy is the use of a stable, direct source of Cu(I), such as Copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆).[4] This application note provides a detailed overview, comparative data, and experimental protocols for using this catalyst in CuAAC reactions.

This compound as a Catalyst

This compound, often supplied as its more stable benzene complex ((CF₃SO₃Cu)₂·C₆H₆), is a versatile and effective catalyst for CuAAC. Its primary advantage is the direct provision of the Cu(I) ion, which can be beneficial in several ways:

-

Avoidance of Reducing Agents: Eliminates the need for reagents like sodium ascorbate, which can degrade sensitive substrates or interfere with downstream applications.[3]

-

Simplified Reaction Systems: The direct use of a Cu(I) salt can lead to cleaner reaction profiles in certain contexts.

-

Anhydrous Conditions: Suitable for reactions that are sensitive to water, which is a necessary component of the common CuSO₄/ascorbate system.

However, because Cu(I) is susceptible to oxidation, reactions using CuOTf as a direct source often require protection from atmospheric oxygen, for example, by working under an inert atmosphere (e.g., Nitrogen or Argon).[4]

Catalytic Cycle and Experimental Workflow

The catalytic cycle of CuAAC involves the coordination of the Cu(I) ion with the alkyne, followed by reaction with the azide to form a six-membered copper metallacycle intermediate.[5] This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the Cu(I) catalyst. The general workflow involves careful preparation of reagents and sequential addition to initiate the reaction under controlled conditions.